molecular formula C20H17N3O3S2 B2692979 4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-79-0

4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2692979
CAS No.: 863594-79-0
M. Wt: 411.49
InChI Key: POXQPOAKHKMAGX-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a substituted benzene ring (4-methoxy, 3-methyl) linked via a sulfonamide group to a phenyl-thiazolo[5,4-b]pyridine moiety. This scaffold combines structural elements associated with diverse bioactivities:

  • Sulfonamide group: Known for antimicrobial, anti-inflammatory, and kinase-modulating properties .
  • Thiazolo[5,4-b]pyridine: A fused heterocyclic system prevalent in kinase inhibitors (e.g., c-KIT) and pharmacoperones .
  • Substituents: The 4-methoxy and 3-methyl groups may enhance solubility and target binding through steric and electronic effects, as seen in analogs .

Properties

IUPAC Name

4-methoxy-3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-11-16(8-9-18(13)26-2)28(24,25)23-15-6-3-5-14(12-15)19-22-17-7-4-10-21-20(17)27-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXQPOAKHKMAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide may act as an enzyme inhibitor. The sulfonamide functional group mimics natural substrates, potentially inhibiting enzyme activity and leading to significant biological effects. This mechanism is particularly relevant in therapeutic contexts where enzyme modulation is critical.

Anticancer Properties

Preliminary studies have shown that this compound exhibits promising anticancer activity. It has been tested against various human cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). The compound's ability to induce apoptosis and arrest the cell cycle in the G2/M phase has been documented, suggesting its potential as a cancer therapeutic.

Cell Line IC50 Value (µM) Mechanism of Action
DU-1450.054Apoptosis induction
HeLa0.048Cell cycle arrest
A5491.67Tubulin assembly inhibition

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The sulfonamide group may play a role in modulating inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer Cells : In vitro tests demonstrated that the compound significantly inhibited cell proliferation in A549 lung cancer cells with an IC50 value of 1.67 µM. Further analysis revealed that it induces apoptosis through caspase activation .
  • Prostate Cancer Research : A study focusing on DU-145 cells indicated that treatment with this compound resulted in significant cell cycle arrest and apoptosis, underscoring its potential as an anticancer agent .
  • Anti-inflammatory Activity : Research exploring the anti-inflammatory effects showed that this compound could modulate key inflammatory pathways, providing insights into its use for inflammatory disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiazolo[5,4-b]pyridine moiety can enhance binding affinity and selectivity through additional interactions with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolo[5,4-b]pyridine Derivatives

Compound Name & Structure Target/Activity Key Structural Differences vs. Target Compound Activity Data (IC50, EC50) Reference ID
(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide GK activator (allosteric binding) Cyclopentyl-propanamide backbone; piperazinyl-sulfonyl group Docking score comparable to kaempferol
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide (Compound 1) Kinase inhibition (unspecified) Imidazo-thiazolo-pyridine core; methylsulfonyl benzamide MS m/z: 521 (MH)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Antimicrobial Oxazole ring instead of thiazolo-pyridine Crystal structure: R factor = 0.055
6h: 3-(Trifluoromethyl)phenyl-substituted thiazolo[5,4-b]pyridine c-KIT inhibition 3-Trifluoromethylphenyl group; amide linker IC50 = 9.87 µM
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Pharmacoperone activity Naphthamide group instead of sulfonamide Tanimoto score-based selection

Key Findings from Comparative Analysis

Substituent Impact on Target Binding: The 3-trifluoromethylphenyl group in compound 6h (IC50 = 9.87 µM) enhances c-KIT inhibition via hydrophobic pocket interactions, whereas the target compound’s 3-methylphenyl may offer weaker hydrophobicity but improved metabolic stability .

Scaffold Modifications :

  • Replacing the thiazolo[5,4-b]pyridine core with imidazo[4,5-d]thiazolo[5,4-b]pyridine () introduces additional nitrogen atoms, likely altering kinase selectivity .
  • Oxazole-based sulfonamides () lack the thiazolo-pyridine moiety, reducing kinase affinity but retaining antimicrobial activity .

Functional Group Effects: Sulfonamide vs. Methoxy and Methyl Groups: These substituents may reduce steric hindrance compared to bulkier groups (e.g., cyclopentyl in ), favoring entry into hydrophobic pockets .

Biological Activity

Overview

4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide compound characterized by a complex structure that includes a thiazolo[5,4-b]pyridine moiety and functional groups such as methoxy and methyl. This compound has garnered significant attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is C20H17N3O3SC_{20}H_{17}N_{3}O_{3}S, and it has a molecular weight of approximately 411.5 g/mol. The structure can be summarized as follows:

ComponentDescription
Common Name 4-methoxy-3-methyl-N-(3-thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS Number 863594-79-0
Molecular Formula C20H17N3O3S2
Molecular Weight 411.5 g/mol

The primary biological target for this compound is the enzyme PI3Kα (phosphoinositide 3-kinase alpha). The interaction occurs through a charged interaction with Lys802 , leading to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for various cellular processes including growth, proliferation, and survival. The inhibition of this pathway has implications for cancer therapy as it can disrupt tumor growth and proliferation .

Biological Activity

In Vitro Studies

Several studies have explored the biological effects of compounds structurally related to 4-methoxy-3-methyl-N-(3-thiazolo[5,4-b]pyridin-2-yl)benzenesulfonamide. For example:

  • A study demonstrated that thiazole derivatives could inhibit bacterial growth significantly, with minimum inhibitory concentrations (MICs) in the low microgram range against pathogens like Staphylococcus aureus and E. coli .

Pharmacological Profile

The pharmacokinetic profile of this compound suggests good bioavailability due to its strong interaction with PI3Kα. This property is crucial for therapeutic applications as it may enhance the efficacy of treatment regimens targeting cancer cells .

Comparison with Similar Compounds

Compound NameBiological Activity
4-methoxy-3-methyl-N-(3-(thiazolo[4,5-b]pyridin-2-yl)phenyl)benzenesulfonamideSimilar anticancer properties
4-methoxy-3-methyl-N-(3-(benzothiazol-2-yl)phenyl)benzenesulfonamideBroad spectrum antibacterial activity

The unique combination of the thiazolo[5,4-b]pyridine moiety with the sulfonamide group differentiates this compound from others, potentially enhancing its binding affinity and specificity for biological targets compared to structurally similar compounds.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key steps ensure optimal yield?

The synthesis typically involves a multi-step process starting with commercially available precursors. A validated route includes:

  • Step 1 : Preparation of the thiazolo[5,4-b]pyridine core via cyclization reactions.
  • Step 2 : Functionalization of the pyridyl group with a sulfonamide moiety using coupling agents like EDCI/HOBt.
  • Step 3 : Introduction of methoxy and methyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
    Key optimizations include temperature control during cyclization (60–80°C) and purification via column chromatography to isolate intermediates. Yields range from 40–70%, with final characterization by NMR and HRMS to confirm purity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Critical techniques include:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., methoxy singlet at ~3.8 ppm, thiazole protons at 7.5–8.5 ppm) .
  • HRMS : For exact mass confirmation (e.g., [M+H]+ calculated within 0.001 Da tolerance) .
  • FTIR : To identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): For absolute configuration validation using programs like WinGX .

Q. What analytical methods ensure compound purity and stability under experimental conditions?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Stability studies : Monitor degradation in buffers (pH 4–9) and at 4°C/25°C over 72 hours. Instability in acidic conditions may require lyophilization for long-term storage .

Advanced Research Questions

Q. What in vitro assays evaluate kinase inhibitory activity, and how can isoform selectivity challenges be addressed?

  • PI3K enzymatic assays : Measure IC50 values using ADP-Glo™ kinase assays with recombinant PI3Kα/β/γ/δ isoforms. For example, compound 19a (structurally analogous) showed IC50 = 3.6 nM for PI3Kα but 10-fold reduced activity for PI3Kβ .
  • Selectivity optimization : Modify sulfonamide substituents (e.g., 2-chloro-4-fluorophenyl enhances PI3Kα affinity) and retain the pyridyl-thiazolo core, as phenyl substitution reduces potency .

Q. How does the sulfonamide substituent influence target binding affinity, and what SAR insights guide derivative design?

  • Key SAR findings :
    • Sulfonamide group : Essential for hydrogen bonding with PI3Kα’s hinge region (e.g., Val851 and Lys802).
    • Electron-withdrawing substituents : Improve potency (e.g., 19b with 2-Cl-4-F-phenyl has IC50 = 4.2 nM vs. 19c with 5-Cl-thiophene at 5.1 nM) .
    • Pyridyl vs. phenyl : Pyridyl enhances π-π stacking with Tyr836, while phenyl reduces activity by 50% .

Q. What computational methods predict binding modes with targets like PI3Kα?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., compound 19a forms hydrogen bonds with Val851 and hydrophobic contacts with Trp780) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) to identify critical residues for mutagenesis studies .

Q. How can researchers resolve contradictions in inhibitory potency data across studies?

  • Comparative assays : Re-test compounds under standardized conditions (e.g., ATP concentration fixed at 1 mM) .
  • Structural analysis : Use X-ray co-crystallography to confirm binding poses and identify steric clashes or solvation effects .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 variations for PI3Kγ: 5–15 nM) to identify trends in substituent effects .

Q. What in vivo models are appropriate for assessing antitumor efficacy, considering pharmacokinetics?

  • Xenograft models : Use immunodeficient mice implanted with PI3Kα-driven tumors (e.g., breast cancer MDA-MB-361). Administer compound orally (10 mg/kg, bid) and monitor tumor volume over 21 days .
  • PK parameters : Measure plasma half-life (t1/2), bioavailability (>30% target), and blood-brain barrier penetration (if applicable) via LC-MS/MS .

Q. How to design analogs to improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute labile groups (e.g., morpholine with tetrahydrofuran) to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester moieties at the sulfonamide nitrogen to enhance solubility and slow hepatic clearance .

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